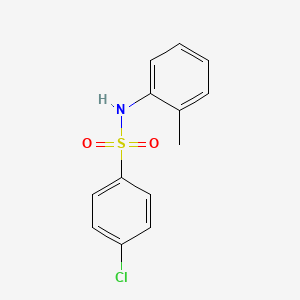![molecular formula C14H10N6O2S B5507634 4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)
4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Triazole compounds, including variants similar to our compound of interest, are synthesized through processes that are theoretically analyzed to be energetically feasible at room temperature. Such syntheses are exothermic and spontaneous, indicating a favorable reaction pathway for the formation of these compounds. Density Functional Theory (DFT) calculations support the synthesis feasibility by showing agreement between calculated bond lengths and experimental values (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using various spectroscopic techniques, including FT-IR, UV-visible, and NMR spectroscopy. The structural analysis reveals significant insights into the tautomeric forms of these compounds, with spectroscopic data supporting the dominance of one form over another. Time-dependent DFT calculations further provide a deeper understanding of electronic transitions in various excited states, which align with experimental observations (Srivastava et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of triazole compounds is explored through their molecular electrostatic potential surface and various electronic parameters. Such studies reveal the potential biological activities of these molecules, including their role as inhibitors for specific enzymes. Theoretical investigations into the biological activities of these compounds indicate their potential as significant inhibitors, guiding the synthesis and design of new triazole compounds with desirable biological activity (Srivastava et al., 2016).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined experimentally and are influenced by the molecular structure of the compound. The planar form of the triazole ring and its interaction with other substituents significantly affect the compound's physical characteristics (Liu et al., 1999).
科学的研究の応用
Corrosion Inhibition
Research demonstrates the effectiveness of Schiff’s bases, including derivatives of 4H-1,2,4-triazole, as corrosion inhibitors for mild steel in acidic environments. Specifically, a study found that these compounds, through adsorption, form a protective layer on mild steel surfaces, significantly inhibiting corrosion. The efficiency of these inhibitors is influenced by their molecular structure, as revealed by density functional theory (DFT) calculations and surface analysis techniques (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activities
A series of new 1,2,4-triazoles have been synthesized and evaluated for their antimicrobial properties. Among these, compounds synthesized from reactions involving 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have shown promising activity against a range of microbial strains, indicating the potential of these derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Biological Evaluation and Molecular Docking
The biological evaluation of triazole derivatives for their antioxidant and potential anti-SARS-CoV-2 activities has been conducted. Studies include the synthesis of triazole compounds and their evaluation using various antioxidant tests, alongside computational docking studies to assess their interaction with SARS-CoV-2 main protease. The results suggest significant antioxidant properties and potential as SARS-CoV-2 inhibitors, highlighting the multifunctional role of triazole derivatives in medicinal chemistry (Alaşalvar et al., 2021).
Antioxidant Evaluation
Novel triazole derivatives have been synthesized and evaluated for their antioxidant activities. The study indicates that certain derivatives exhibit potent antioxidant activity, comparable to standard antioxidants, suggesting their potential application in mitigating oxidative stress-related conditions (Maddila et al., 2015).
特性
IUPAC Name |
4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O2S/c21-20(22)12-6-2-1-4-10(12)9-16-19-13(17-18-14(19)23)11-5-3-7-15-8-11/h1-9H,(H,18,23)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQRRMGQFKKRJM-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)
![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)
![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)
![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)